3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Description
3-tert-Butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic carbamate ester with a stereochemically complex structure. It belongs to the 3-azabicyclo[3.1.0]hexane family, characterized by a fused cyclopropane ring and nitrogen-containing heterocycle. The compound is notable for its use as a key intermediate in synthesizing therapeutics, including protease inhibitors like 伯克匹韦 (Bociparvir) (CAS: 394735-27-4), as described in . Its synthesis typically involves coupling tert-butyl-protected amines with methyl esters under catalytic conditions, yielding rotameric mixtures in some cases .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
InChI Key |
ANLZCGMJKWMXFP-BBBLOLIVSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control via Chiral Resolution
Post-cyclopropanation, resolving racemic mixtures into enantiomerically pure forms is critical. Source discloses a patent-pending method using tartaric acid derivatives for diastereomeric salt formation. The (1S,2S,5R) enantiomer preferentially crystallizes from ethanol/water mixtures, achieving >99% optical purity after recrystallization. X-ray crystallography of intermediate salts confirms absolute configuration, aligning with chiral HPLC analyses.
Sequential Esterification and Functional Group Protection
Following core formation, selective esterification of carboxyl groups ensures proper functionalization. Source outlines a two-step protocol:
-
Methyl Esterification : Treatment with methanol and thionyl chloride at 0°C installs the methyl ester at C2.
-
tert-Butyl Protection : Boc anhydride (Boc₂O) in toluene with 4-dimethylaminopyridine (DMAP) introduces the tert-butoxycarbonyl (Boc) group at N3.
Reaction monitoring via TLC and GC-MS confirms complete conversion, with yields averaging 85–90% after column chromatography (Table 1).
Table 1. Esterification Reaction Parameters and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylation | MeOH, SOCl₂ | 0°C | 2 h | 89% |
| Boc Protection | Boc₂O, DMAP | Reflux | 4 h | 87% |
Optimization of Azabicyclic Ring Closure
Intramolecular nucleophilic substitution closes the azabicyclic ring, a step requiring precise control. Source describes refluxing intermediates in toluene with Grubbs’ catalyst, facilitating ring-closing metathesis. This method achieves 73% yield for the bicyclo[3.1.0]hexane framework, with silica gel chromatography purifying the product. Alternatively, Source employs Amberlite IR120 resin in hydrogen peroxide to oxidize secondary amines, enabling lactam formation as a key intermediate.
Role of Solvent and Catalysts
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states. Lithium salts, as noted in Source, promote halogenation at C3, a precursor step for further functionalization. Catalyst choice also impacts stereoselectivity: palladium catalysts favor trans-diastereomers, while ruthenium-based systems (e.g., Grubbs’ catalyst) improve cis-selectivity.
Large-Scale Synthesis and Industrial Adaptations
Scalability is addressed in Source, where kilogram-scale synthesis is achieved via continuous flow chemistry. Key adjustments include:
-
Reduced Reaction Volumes : Solvent-to-substrate ratios of 5:1 minimize waste.
-
Automated Quenching : Inline water quenching prevents intermediate degradation.
This method produces 1.2 kg of the target compound with 82% overall yield, meeting pharmaceutical-grade purity standards.
Analytical Validation and Quality Control
Post-synthesis, chiral HPLC (Chiralpak IC column) separates enantiomers, confirming ≥99% ee for the (1S,2S,5R) isomer. X-ray diffraction analysis of crystalline derivatives, such as LY2812223 analogs, provides definitive structural confirmation. Thermal gravimetric analysis (TGA) ensures stability under storage conditions, with no decomposition below 150°C .
Chemical Reactions Analysis
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Statin Synthesis
One of the primary applications of this compound is in the synthesis of statins, which are widely used for lowering cholesterol levels and preventing cardiovascular diseases. The compound serves as an intermediate in the production of various statins such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thus effectively managing hypercholesterolemia .
Anticancer Research
Recent studies have indicated potential anticancer activities associated with derivatives of this compound. Research involving molecular docking studies has shown that certain modifications can enhance its interaction with biological targets implicated in cancer pathways . This opens avenues for developing new anticancer agents based on its structure.
Synthesis Techniques
The synthesis of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can be achieved through various methods:
- Green Chemistry Approaches: Eco-friendly processes have been developed that minimize waste and utilize renewable resources for the synthesis of this compound and its derivatives . These methods are particularly relevant in pharmaceutical manufacturing due to regulatory pressures for sustainable practices.
Case Study 1: Statin Production
A study highlighted the efficient synthesis of Atorvastatin using 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate as an intermediate. The process demonstrated high yields and purity levels while adhering to green chemistry principles .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives synthesized from this compound were tested against various cancer cell lines. The results showed promising cytotoxic effects that warrant further exploration into their mechanisms of action and potential therapeutic use .
Mechanism of Action
The mechanism of action of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Stereochemical and Substituent Comparisons
Key Observations :
- Stereochemistry : The (1S,2S,5R) configuration in the target compound distinguishes it from the (1R,2S,5S) isomer (C90), which exists as a rotameric mixture . Stereochemistry critically impacts receptor binding; for example, the (1R,5S) configuration in related bicyclic compounds shows higher metabotropic glutamate receptor (mGluR) agonist activity .
- Substituent Effects : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to Paxlovid Impurity 3, which lacks this group .
Functional Group Variations
Table 2: Functional Group and Pharmacological Comparisons
Key Observations :
- Carbamate vs. Imide : The dione derivative () exhibits higher crystallinity (solid vs. oil in C90) due to hydrogen bonding, favoring formulation stability.
- Acylated Derivatives: Addition of acyl groups (e.g., 3,3-dimethylbutanoyl) improves solubility but may reduce blood-brain barrier permeability compared to the target compound .
Key Observations :
- Scalability: The use of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) in highlights scalable coupling methods for bicyclic intermediates.
Biological Activity
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-(tert-butyl) 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- CAS Number : 2070009-50-4
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Purity : ≥95%
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several areas:
1. Neuropharmacology
Research indicates that azabicyclic compounds can exhibit neuroprotective effects. A study demonstrated that derivatives of this compound could modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Anticancer Activity
Preliminary studies have shown that 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate may possess anticancer properties. In vitro assays indicated that the compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It has been suggested that this bicyclic compound could inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Membrane Disruption : The antimicrobial effects may stem from the ability to disrupt bacterial membranes, leading to cell lysis.
Case Study 1: Neuroprotective Effects
In a study conducted on mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests showed significant enhancements in memory retention compared to control groups .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
Data Summary
Q & A
Q. How can researchers resolve contradictions in SAR studies for azabicyclic protease inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
